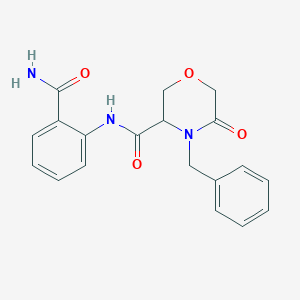

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-ONM and is a morpholine derivative that has a benzyl group attached to it. BOC-ONM is a white crystalline powder that is soluble in organic solvents like DMSO and DMF. In

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Polyamides and polyimides derived from specific carboxamide compounds have been studied for their unique properties. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units, synthesized from specific bis(ether-carboxylic acid) or bis(ether amine), show noncrystalline properties, high solubility in polar solvents, and excellent thermal stability. These materials could be used for creating transparent, flexible, and tough films, suggesting potential applications in materials science and engineering (Hsiao, Yang, & Chen, 2000).

Antimicrobial Evaluation

Compounds with a similar structure to "4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide" have been evaluated for their antimicrobial properties. For instance, the synthesis and in vitro antibacterial evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives reveal certain compounds showing antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Heterogeneous Catalysis

Amide-functionalized covalent organic frameworks (COFs) have been developed for efficient catalysis. These frameworks utilize benzene-1,3,5-tricarboxamides (BTAs) as building blocks, indicating that carboxamide derivatives can play a crucial role in constructing materials with catalytic applications. Such materials have been applied as efficient catalysts for reactions like the Knoevenagel condensation, highlighting their importance in chemical synthesis and industrial applications (Li et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c20-18(24)14-8-4-5-9-15(14)21-19(25)16-11-26-12-17(23)22(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUUDOBGRQSKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)